molecular formula C7H18Cl2N2 B13499288 (3,3-Dimethylcyclopentyl)hydrazine dihydrochloride

(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride

Cat. No.: B13499288
M. Wt: 201.13 g/mol
InChI Key: NGYVWZZDBVLTJQ-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a derivative of hydrazine, featuring a cyclopentyl ring substituted with two methyl groups at the 3-position and a hydrazine moiety. This compound is typically encountered as a dihydrochloride salt, which enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Dimethylcyclopentyl)hydrazine dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclopentanone with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, are crucial for optimizing the synthesis and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.

    Reduction: It can be reduced to form amines or other reduced nitrogen species.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Azines or nitroso compounds.

    Reduction: Amines or hydrazides.

    Substitution: Substituted hydrazines or hydrazones.

Scientific Research Applications

(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3,3-Dimethylcyclopentyl)hydrazine dihydrochloride involves its interaction with various molecular targets and pathways. The hydrazine moiety can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent adducts, which may alter the function of enzymes or other proteins. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylhydrazine: Lacks the methyl substitutions, resulting in different reactivity and biological activity.

    Dimethylhydrazine: Contains two methyl groups on the hydrazine moiety, leading to distinct chemical properties.

    Cyclohexylhydrazine: Features a six-membered ring, which affects its steric and electronic properties.

Uniqueness

(3,3-Dimethylcyclopentyl)hydrazine dihydrochloride is unique due to the presence of both the cyclopentyl ring and the dimethyl substitutions. This combination imparts specific steric and electronic characteristics, influencing its reactivity and interactions with biological targets. The dihydrochloride salt form also enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

(3,3-dimethylcyclopentyl)hydrazine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-7(2)4-3-6(5-7)9-8;;/h6,9H,3-5,8H2,1-2H3;2*1H

InChI Key

NGYVWZZDBVLTJQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)NN)C.Cl.Cl

Origin of Product

United States

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